molecular formula C7H6ClN B066551 2-[(E)-2-Chloroethenyl]pyridine CAS No. 189350-81-0

2-[(E)-2-Chloroethenyl]pyridine

Cat. No. B066551
CAS RN: 189350-81-0
M. Wt: 139.58 g/mol
InChI Key: OSWZSRURKWUJSC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-Chloroethenyl]pyridine, commonly known as Chlordimeform, is a chemical compound that belongs to the family of pyridines. It is a potent insecticide that has been widely used in the agricultural industry for controlling pests such as mites, aphids, and whiteflies. Chlordimeform was first synthesized in the 1960s and has since been used extensively due to its effectiveness in pest control. In

Scientific Research Applications

Chlordimeform has been extensively studied for its insecticidal properties. It has been used in the agricultural industry to control pests such as mites, aphids, and whiteflies. Chlordimeform has also been studied for its potential use in the treatment of cancer. Studies have shown that Chlordimeform can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Chlordimeform has been studied for its potential use as a neuroprotective agent. Studies have shown that Chlordimeform can protect neurons from damage caused by oxidative stress.

Mechanism of Action

Chlordimeform works by inhibiting the activity of mitochondrial complex I, which is involved in the process of oxidative phosphorylation. This results in a decrease in the production of ATP, which is essential for the survival of cells. Chlordimeform also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine, which can lead to the paralysis of insects.
Biochemical and Physiological Effects:
Chlordimeform has been shown to have a wide range of biochemical and physiological effects. Studies have shown that Chlordimeform can cause oxidative stress, which can lead to the production of reactive oxygen species and the activation of apoptotic pathways. Additionally, Chlordimeform has been shown to have neurotoxic effects, which can lead to the disruption of neuronal function.

Advantages and Limitations for Lab Experiments

The main advantage of using Chlordimeform in lab experiments is its effectiveness in controlling pests. Chlordimeform has been shown to be highly effective in controlling a wide range of pests, making it a valuable tool for researchers studying insect behavior and physiology. However, the use of Chlordimeform in lab experiments is limited by its potential toxicity. Chlordimeform has been shown to have neurotoxic effects, which can make it difficult to study the effects of Chlordimeform on neuronal function.

Future Directions

There are several future directions for the study of Chlordimeform. One potential direction is the study of the effects of Chlordimeform on cancer cells. Studies have shown that Chlordimeform can induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies. Another potential direction is the study of the neuroprotective effects of Chlordimeform. Studies have shown that Chlordimeform can protect neurons from damage caused by oxidative stress, making it a potential candidate for the development of new neuroprotective agents. Finally, there is a need for further research into the potential toxicity of Chlordimeform. Studies have shown that Chlordimeform can have neurotoxic effects, making it important to understand the potential risks associated with its use.

Synthesis Methods

Chlordimeform can be synthesized through a two-step process. The first step involves the reaction of 2-chloroacrylonitrile with pyridine in the presence of a base such as sodium hydroxide. This results in the formation of 2-(2-chlorovinyl)pyridine. The second step involves the reaction of 2-(2-chlorovinyl)pyridine with dimethylformamide dimethyl acetal in the presence of a catalyst such as zinc chloride. This results in the formation of Chlordimeform.

properties

CAS RN

189350-81-0

Product Name

2-[(E)-2-Chloroethenyl]pyridine

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-[(E)-2-chloroethenyl]pyridine

InChI

InChI=1S/C7H6ClN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+

InChI Key

OSWZSRURKWUJSC-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/Cl

SMILES

C1=CC=NC(=C1)C=CCl

Canonical SMILES

C1=CC=NC(=C1)C=CCl

synonyms

Pyridine, 2-(2-chloroethenyl)-, (E)- (9CI)

Origin of Product

United States

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